molecular formula C13H13FN2O B2776063 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide CAS No. 1092346-28-5

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide

Cat. No.: B2776063
CAS No.: 1092346-28-5
M. Wt: 232.258
InChI Key: HRDWQNMTNONJGW-UHFFFAOYSA-N
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Description

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound with the CAS Number: 2367-17-1 . It has a molecular weight of 189.23 . The IUPAC name for this compound is 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole .


Molecular Structure Analysis

The InChI code for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is 1S/C12H12FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole include a molecular weight of 189.23 . It is a solid at room temperature and should be stored in a refrigerator . The predicted boiling point is 377.1±42.0 °C, and the predicted density is 1.272±0.06 g/cm3 . The predicted pKa value is 16.51±0.40 .

Scientific Research Applications

Antifungal Activity

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide derivatives have shown potential in antifungal applications. Yuan et al. (2011) designed a series of these derivatives, indicating their antifungal activities against various fungi (Yuan, Jing, Su, Xin, Zhang, Cong, Lin, Guo, Chun, 2011).

Photophysics and Fluorescence

Ghosh et al. (2013) investigated two fluorophores based on 2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives, showing their sensitivity to solvent polarity and hydrogen bonding, relevant in photophysical studies (Ghosh, A. Mitra, C. Saha, S. Basu, 2013).

Antibacterial Activity

Research by Straniero et al. (2023) on 2,6-difluorobenzamides, including this compound, highlighted their significance in inhibiting bacterial cell division, specifically targeting protein FtsZ (Straniero, Lorenzo Suigo, Giulia Lodigiani, E. Valoti, 2023).

Potential in Treating HPV Infections

A study by Boggs et al. (2007) on the asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide showed potential in treating human papillomavirus (HPV) infections (Boggs, Jeremy D. Cobb, K. Gudmundsson, L. A. Jones, R. Matsuoka, A. Millar, D. E. Patterson, V. Samano, M. D. Trone, ‡. A. Shiping Xie, Xiaoming Zhou, 2007).

Applications in ATM Kinase Inhibition

Degorce et al. (2016) discovered a series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showcasing the application of related compounds in disease models (Degorce, Barlaam, Cadogan, Allan P. Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, Thomason, 2016).

Antimicrobial Studies

Priya et al. (2005) synthesized novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides, revealing their antimicrobial efficacy against various pathogens (Priya, Basappa, S. Swamy, K. Rangappa, 2005).

Cannabinoid Receptor Agonism

Wei et al. (2012) reported the development of N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists, highlighting their low central nervous system penetration and absence of CNS side effects (Wei, Hua Yang, Ziping Liu, M. Tremblay, Shawn Johnstone, S. Béha, S. Yue, S. Srivastava, M. Tomaszewski, W. Brown, C. Walpole, S. St-Onge, É. Lessard, Anne-Julie Archambault, Thierry Groblewski, D. Pagé, 2012).

Safety and Hazards

The safety information for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole includes several hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDWQNMTNONJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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